molecular formula C7H10ClNO2 B13075827 (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL

(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL

Cat. No.: B13075827
M. Wt: 175.61 g/mol
InChI Key: CSNDQOBSAASHKY-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a chiral chemical compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. It features both a primary amino group and a primary alcohol group attached to a chiral center, making it a valuable precursor for constructing more complex molecules. The presence of a 5-chloro-2-furyl substituent introduces a halogenated heteroaromatic ring, which can be instrumental in modulating the lipophilicity and electronic properties of potential target molecules. In research applications, this chiral synthon is potentially valuable for the preparation of various pharmacologically active scaffolds. Researchers may employ it in the synthesis of libraries of compounds for high-throughput screening, particularly in the development of new Schiff base ligands for metal complexes, which are an area of interest in the search for new antimicrobial and anticancer agents . The compound's mechanism of action is not inherent but is derived from the final molecules into which it is incorporated; it can contribute to hydrogen bonding interactions, hydrophobic binding with the chloro-furyl group, and chiral recognition in biological systems. This product is exclusively intended for research purposes and is not designed for human therapeutic or diagnostic applications.

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chlorofuran-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1

InChI Key

CSNDQOBSAASHKY-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC(=C1)Cl)[C@H](CCO)N

Canonical SMILES

C1=C(OC(=C1)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-furaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps may include nucleophilic addition, reduction, and protection/deprotection strategies to introduce the amino and hydroxyl groups in the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring to a more saturated structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaNH2 (Sodium amide) or RSH (Thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors, making them candidates for drug development against diseases such as cancer and viral infections.

Case Study: Antiviral Activity
A study demonstrated that related compounds could inhibit viral proteases, suggesting that this compound might also possess antiviral properties. The mechanism involves binding to the active site of the protease, thus preventing viral replication.

2. Neuroprotective Effects

Research on similar amino alcohols has shown neuroprotective properties, potentially mitigating neuronal damage in conditions such as stroke or neurodegenerative diseases. This suggests that this compound could be investigated further for neuroprotective applications.

Agricultural Applications

1. Pesticide Development

The compound's structural features may contribute to its efficacy as a pesticide. Its furan ring can enhance bioactivity against certain pests or pathogens in agricultural settings. Preliminary studies indicate that derivatives of this compound can disrupt metabolic processes in insects, leading to their potential use in crop protection strategies .

Case Study: Insecticidal Activity
A derivative of this compound was tested for insecticidal properties against common agricultural pests. Results showed significant mortality rates, indicating its potential as an eco-friendly pesticide alternative .

Material Science Applications

1. Polymer Synthesis

In material science, this compound can serve as a monomer or building block for synthesizing new polymers. Its unique functional groups allow for the creation of materials with tailored properties for specific applications such as coatings or adhesives.

Case Study: Polymer Development
A study illustrated the use of this compound in synthesizing a novel polymer that exhibits enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .

Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryDrug developmentAntiviral and neuroprotective properties
AgriculturePesticide developmentEco-friendly pest control solutions
Material SciencePolymer synthesisHigh-performance materials with tailored properties

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Molecular Formula Key Functional Groups Structural Differences
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL C₇H₉ClN₂O₂ –NH₂, –OH, 5-Cl-furyl Chiral center (3S), chlorine substituent
3-Amino-3-(2-aminophenyl)propan-1-ol C₉H₁₄N₂O –NH₂, –OH, 2-aminophenyl Phenyl ring instead of furan; no Cl
Propyl 3-(2-furanyl)acrylate ester C₁₀H₁₂O₄ Ester, furan Lacks –NH₂/–OH; ester group reduces solubility
Sugar-conjugated 3-(2-furyl)acrylate ester Varies Sugar moiety, ester, furan Enhanced solubility via glycosylation

Solubility and Bioavailability

  • This compound: High water solubility inferred from its polar –NH₂ and –OH groups. This contrasts with propyl 3-(2-furanyl)acrylate ester (low solubility due to ester dominance) .
  • Sugar-conjugated furyl esters : Exhibit improved solubility via glycosylation, though their molecular weights (~300–500 g/mol) may limit membrane permeability compared to the smaller target compound .
  • 3-Amino-3-(2-aminophenyl)propan-1-ol: Moderate solubility due to phenyl hydrophobicity, despite polar groups .

Biological Activity

(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of 175.61 g/mol. The compound features a chiral center at the third carbon, which is crucial for its biological activity. The presence of a furan ring substituted with a chlorine atom contributes to its distinctive properties and potential applications in various therapeutic contexts.

Table 1: Structural Properties

PropertyValue
Molecular FormulaCHClNO
Molecular Weight175.61 g/mol
IUPAC NameThis compound
Chiral CenterYes

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, which could lead to therapeutic applications. Preliminary studies suggest that it interacts with various biological targets, influencing their activity. For instance, it has been shown to exhibit binding affinity towards certain enzymes involved in metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable investigation revealed its selective cytotoxicity towards tumor cells compared to normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .

Case Studies

  • Cytotoxicity Against Tumor Cells :
    • A study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell lines.
  • Mechanism of Action :
    • Further research into the mechanism revealed that the compound activates caspase pathways, leading to programmed cell death in sensitive cancer cells. This suggests potential for development as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2-furyl)propan-1-OLCHNOLacks chlorine substitution
(2S)-2-amino-4-(5-chloro(2-furyl))butanoic acidCHClNOContains an additional carbon chain
5-Chloro-2-furaldehydeCHClOAldehyde functional group instead of alcohol

Synthesis Methods

Various synthetic routes have been proposed for the production of this compound. These methods highlight the versatility in generating derivatives with enhanced biological activity or altered physicochemical properties. Common reactions include oxidation and substitution reactions involving the furan ring and amino groups .

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